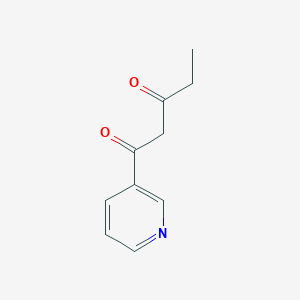

1-(Pyridin-3-yl)pentane-1,3-dione

Description

Contextualization within Beta-Diketone Chemistry and Pyridine (B92270) Scaffolds

Beta-diketones, or 1,3-diketones, are a class of organic compounds characterized by two carbonyl groups separated by a single carbon atom. ijpras.com This arrangement gives rise to a rich chemistry, most notably the phenomenon of keto-enol tautomerism. youtube.commdpi.com The presence of an enol form, stabilized by an intramolecular hydrogen bond, is a key feature of many β-diketones. youtube.com This tautomerism influences their physical and chemical properties, including their acidity and ability to chelate metals. mdpi.commdpi.com

The pyridine scaffold, a six-membered aromatic ring containing one nitrogen atom, is a ubiquitous feature in many biologically active molecules and functional materials. nih.gov Its basic nature, water solubility, and ability to form hydrogen bonds make it a valuable component in drug design and catalysis. nih.gov The combination of a β-diketone moiety and a pyridine ring in 1-(Pyridin-3-yl)pentane-1,3-dione results in a molecule with a unique set of properties, making it a target for academic investigation.

Historical Overview of Research on Related Compounds

Research into β-diketones has a long history, with early studies focusing on their synthesis and characteristic reactions. The Claisen condensation, a classic organic reaction, has been a primary method for synthesizing β-diketones for over a century. ijpras.comnih.gov Over the years, research has expanded to include the study of their tautomeric equilibria, coordination chemistry with various metals, and their applications as building blocks in the synthesis of heterocyclic compounds. ijpras.commdpi.com

Similarly, pyridine and its derivatives have been the subject of extensive research. nih.gov The discovery of pyridine in bone oil in the 19th century was followed by decades of investigation into its chemical properties and reactivity. The development of synthetic methods for a wide range of substituted pyridines has been a major focus, driven by their importance in pharmaceuticals, agrochemicals, and materials science. nih.govacs.org The study of compounds that merge these two important chemical motifs, such as pyridyl β-diketones, represents a natural progression in these research fields.

Significance of this compound in Contemporary Chemical Science

The contemporary significance of this compound lies in its potential as a versatile building block and functional molecule. Its ability to act as a bidentate ligand allows for the formation of stable complexes with a variety of metal ions. These metal complexes have potential applications in catalysis, materials science, and as imaging agents. mdpi.com

Furthermore, the presence of both a pyridine ring and a β-diketone group opens up possibilities for the synthesis of more complex molecules with tailored properties. The β-diketone moiety can be used as a handle for further functionalization, while the pyridine ring can influence the electronic properties and biological activity of the resulting compounds. nih.govnih.gov

Scope and Objectives of Academic Investigations into the Compound

Academic investigations into this compound typically focus on several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to the compound and its derivatives is a primary objective. Detailed characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography is crucial for confirming its structure and understanding its properties.

Tautomeric Behavior: A thorough understanding of the keto-enol equilibrium of this compound in different solvents and under various conditions is a key research goal. mdpi.comresearchgate.net This knowledge is essential for predicting its reactivity and behavior in different chemical environments.

Coordination Chemistry: Investigating the coordination of this compound with different metal ions to form novel complexes is a significant area of research. The structural and electronic properties of these complexes are studied to assess their potential applications.

Synthetic Applications: Exploring the use of this compound as a precursor for the synthesis of other organic molecules, particularly heterocyclic compounds, is an ongoing area of investigation. ijpras.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-3-ylpentane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-9(12)6-10(13)8-4-3-5-11-7-8/h3-5,7H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKOIDNJVDVBEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Pyridin 3 Yl Pentane 1,3 Dione

Established Synthetic Pathways

The construction of the 1,3-dicarbonyl moiety is a cornerstone of organic synthesis, with several well-established methods applicable to the preparation of 1-(pyridin-3-yl)pentane-1,3-dione.

Claisen Condensation-based Approaches

The Claisen condensation is a classical and widely employed method for the synthesis of β-keto esters and β-diketones. nih.govaskthenerd.commasterorganicchemistry.com This reaction involves the base-mediated condensation of an ester with a ketone or another ester. For the synthesis of this compound, a mixed Claisen condensation between a nicotinic acid ester (e.g., ethyl nicotinate) and a suitable ketone (e.g., butanone) would be the most direct approach.

A closely related synthesis, that of 1-(pyridin-3-yl)butane-1,3-dione (B1296583), has been reported via the condensation of methyl pyridine-3-carboxylate with acetone (B3395972). This reaction proceeds by the deprotonation of acetone by a strong base, such as sodium methoxide (B1231860), to form an enolate. The enolate then acts as a nucleophile, attacking the carbonyl carbon of the pyridine (B92270) ester. Subsequent elimination of the methoxide group yields the desired β-diketone. A similar strategy can be envisioned for the synthesis of this compound, where butanone would be used in place of acetone.

Table 1: Representative Claisen Condensation for a Pyridinyl β-Diketone

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Methyl pyridine-3-carboxylate | Acetone | Sodium methoxide | THF | 1-(Pyridin-3-yl)butane-1,3-dione |

This table is based on the synthesis of an analogous compound and is representative of a potential pathway to this compound.

Alternative Synthetic Routes (e.g., Chelation-Assisted Synthesis, Acylation of Ketones)

While the Claisen condensation is a primary route, other methods can also be employed for the synthesis of β-diketones. The acylation of ketones is a viable alternative. ijpras.com In this approach, a pre-formed enolate of a ketone, such as butanone, could be reacted with an activated derivative of nicotinic acid, like nicotinoyl chloride. The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often necessary to ensure complete enolate formation and prevent self-condensation of the ketone.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that can be optimized to improve the yield and purity of the product include the choice of base, solvent, reaction temperature, and reaction time.

In Claisen-type condensations, the choice of base is critical. The base must be strong enough to deprotonate the ketone but should not readily react with the ester. Sodium hydride or sodium alkoxides are commonly used. The solvent also plays a crucial role, with aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether being typical choices. The reaction temperature is often kept low initially to control the rate of enolate formation and then may be raised to drive the reaction to completion.

For the analogous synthesis of 1-(pyridin-3-yl)butane-1,3-dione, the reaction was stirred at room temperature for 72 hours. Optimization of this lengthy reaction time could likely be achieved by adjusting the temperature or the concentration of the reactants.

Table 2: Factors for Optimization in the Synthesis of this compound

| Parameter | Potential Variations | Expected Outcome on Yield and Purity |

| Base | NaH, NaOMe, NaOEt, LDA | Stronger, non-nucleophilic bases may improve yield. |

| Solvent | THF, Diethyl ether, Toluene | Solvent polarity can influence reaction rate and solubility. |

| Temperature | -78 °C to reflux | Lower temperatures can increase selectivity; higher temperatures can decrease reaction time. |

| Reaction Time | 1 to 72 hours | Shorter times are desirable for efficiency. |

| Reactant Ratio | Varying the excess of the ketone component | Can influence the extent of self-condensation. |

This table presents general optimization strategies based on established chemical principles for similar reactions.

Green Chemistry Principles in Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through several strategies, including the use of less hazardous reagents, renewable starting materials, and energy-efficient reaction conditions.

One prominent green chemistry technique is the use of microwave irradiation to accelerate reaction rates, often leading to shorter reaction times and higher yields. For the synthesis of related heterocyclic compounds, microwave-assisted organic synthesis (MAOS) has been shown to be highly effective. The synthesis of pyridyl-containing compounds, for instance, has been achieved in a one-pot, multi-component reaction under microwave irradiation, significantly reducing the reaction time compared to conventional heating.

Another green aspect to consider is the choice of solvent. Ideally, the reaction would be conducted in a benign solvent, such as water or ethanol, or even under solvent-free conditions. The use of catalytic amounts of reagents, as opposed to stoichiometric amounts, is another key principle of green chemistry.

Stereochemical and Regioselective Considerations in Synthesis

The synthesis of this compound does not involve the formation of any stereocenters, and therefore, stereochemical considerations are not a primary concern. However, the compound exists as a tautomeric mixture of the diketo and enol forms. The position of this equilibrium is influenced by the solvent and temperature.

Regioselectivity, on the other hand, is a critical aspect of the synthesis, particularly in the Claisen condensation. When an unsymmetrical ketone like butanone is used, deprotonation can occur at either the methyl or the methylene (B1212753) carbon, leading to two different enolates. The reaction of these enolates with the pyridine ester would result in two different constitutional isomers. To achieve regioselective synthesis of the desired this compound, reaction conditions must be chosen to favor the formation of the desired enolate. Generally, kinetic control (using a strong, hindered base at low temperature) favors deprotonation at the less substituted carbon, while thermodynamic control (using a weaker base at higher temperature) favors the more substituted, more stable enolate.

Chemical Reactivity and Transformation Studies of 1 Pyridin 3 Yl Pentane 1,3 Dione

Enol-Keto Tautomerism and Equilibrium Dynamics

Like other β-dicarbonyl compounds, 1-(Pyridin-3-yl)pentane-1,3-dione exists as an equilibrium mixture of keto and enol tautomers. masterorganicchemistry.comopenstax.org This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. masterorganicchemistry.com The equilibrium between the keto and enol forms can be influenced by factors such as the solvent, temperature, and pH. masterorganicchemistry.comopenstax.org

The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a six-membered ring. youtube.com Further stabilization is provided by conjugation of the double bond with the carbonyl group and the pyridine (B92270) ring. youtube.comlibretexts.org In many β-dicarbonyl compounds, the enol tautomer can be the predominant form in solution. libretexts.org For instance, 2,4-pentanedione exists as approximately 76-85% enol tautomer at equilibrium. openstax.orglibretexts.org The presence of the pyridine ring in this compound can also influence the position of this equilibrium.

The tautomerization process can be catalyzed by both acids and bases. openstax.org Under acidic conditions, the carbonyl oxygen is protonated, followed by the removal of an α-hydrogen. openstax.org In a basic medium, an α-hydrogen is first removed to form a resonance-stabilized enolate ion, which is then protonated on the oxygen atom to yield the enol. openstax.org

| Compound | Tautomeric Form | Key Spectroscopic Features | Reference |

|---|---|---|---|

| 2,4-Pentanedione | Enol | 1H NMR: Enolic OH ~15 ppm; IR: C=O stretch ~1640 cm-1 | masterorganicchemistry.com |

| 1-(Pyridin-3-yl)butane-1,3-dione (B1296583) | Enol | 1H NMR (CDCl3): δ 15.98 (s, 1H, enolic OH) |

Electrophilic Aromatic Substitution Reactions on the Pyridine Moiety

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the acyl group. uci.edupressbooks.pub Electrophilic attack on the pyridine ring is significantly slower than on benzene. masterorganicchemistry.com The acyl group at the 3-position acts as a meta-director. uci.edu Therefore, electrophilic substitution, if it occurs, would be expected to take place at the C-5 position of the pyridine ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com However, forcing conditions are often required, and yields can be low.

Nucleophilic Addition and Condensation Reactions at Carbonyl Centers

The carbonyl carbons of the β-diketone moiety are electrophilic and thus susceptible to nucleophilic attack. These reactions can lead to a variety of products through addition or condensation mechanisms. Nucleophiles such as organometallic reagents, hydrides, and amines can react at one or both carbonyl centers. For instance, the reaction with primary amines can lead to the formation of enaminones.

Cyclization Reactions Involving the Beta-Diketone Framework

The 1,3-dicarbonyl functionality is a versatile precursor for the synthesis of various heterocyclic systems. nih.gov These cyclization reactions often involve condensation with dinucleophilic reagents. For example, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. Similarly, condensation with amidines or guanidines can afford pyrimidine (B1678525) derivatives. These reactions significantly expand the synthetic utility of this compound for creating more complex molecular architectures.

| Reactant | Product | Heterocyclic System Formed |

|---|---|---|

| Hydrazine (or its derivatives) | Substituted Pyrazole | Pyrazole |

| Hydroxylamine | Substituted Isoxazole | Isoxazole |

| Urea | Substituted Pyrimidine | Pyrimidine |

| Guanidine | Substituted Pyrimidine | Pyrimidine |

Oxidation-Reduction Chemistry of this compound

The oxidation and reduction of this compound can target either the pyridine ring or the diketone functionality, depending on the reagents and reaction conditions. The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids. The diketone moiety can be reduced to a diol using reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. Conversely, the diketone can undergo oxidative cleavage under strong oxidizing conditions.

Reactions with Nitrogen, Sulfur, and Oxygen Nucleophiles

The reactivity of this compound with various nucleophiles is a cornerstone of its chemical utility.

Nitrogen Nucleophiles : Primary amines react to form enaminones, which are stabilized by intramolecular hydrogen bonding and conjugation. Secondary amines can also react similarly. Hydrazine and its derivatives lead to the formation of pyrazoles, as mentioned in the cyclization section. wur.nl

Sulfur Nucleophiles : Thiol nucleophiles can react with the β-diketone moiety. For instance, reaction with Lawesson's reagent or phosphorus pentasulfide can convert one or both of the carbonyl oxygens to sulfur, yielding thioketones or dithiones, which are themselves useful synthetic intermediates. nih.gov The reaction of a similar compound, 3-(pyridin-4-ylthio)pentane-2,4-dione, has been reported, indicating the possibility of introducing a sulfur-containing substituent at the C2 position. nih.govnih.gov

Oxygen Nucleophiles : Alcohols can act as nucleophiles, particularly under acidic or basic catalysis, to form hemiacetals or acetals, though the equilibrium often favors the diketone. Water can add to the carbonyl groups in a reversible manner.

Coordination Chemistry and Ligand Properties of 1 Pyridin 3 Yl Pentane 1,3 Dione

Ligand Design Principles and Potential Coordination Modes (e.g., bidentate, tridentate)

The design of 1-(Pyridin-3-yl)pentane-1,3-dione as a ligand is predicated on the synergistic combination of two key functional groups: the β-diketone moiety and the pyridine (B92270) ring. The β-diketone group is well-known for its ability to exist in keto-enol tautomeric forms. In solution, the enol form typically predominates and, upon deprotonation, forms a six-membered chelate ring with a metal ion through its two oxygen atoms. This bidentate coordination is a fundamental aspect of its ligating ability.

The incorporation of a pyridyl group at the 1-position introduces an additional donor site, the nitrogen atom. This opens up the possibility of more complex coordination behaviors. Depending on the metal ion's size, coordination number preference, and the reaction conditions, this compound can act as:

A bidentate ligand: Coordination may occur solely through the β-diketonate oxygen atoms, with the pyridyl nitrogen remaining uncoordinated. This is more likely with smaller metal ions or in the presence of competing ligands.

A bridging ligand: The ligand can bridge two metal centers, with the β-diketonate moiety coordinating to one metal and the pyridyl nitrogen to another. This can lead to the formation of polynuclear complexes or coordination polymers.

A tridentate ligand: In some cases, particularly with larger metal ions that can accommodate higher coordination numbers, the ligand might coordinate to a single metal center through both oxygen atoms and the pyridyl nitrogen. This would result in the formation of two chelate rings, one six-membered and one five-membered. Research on the related ligand 3-(pyridin-2-ylmethyl)pentane-2,4-dione suggests that such tridentate coordination is a plausible mode. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The ligand is often deprotonated in situ using a base, or the reaction is carried out with a metal salt that can facilitate deprotonation, such as a metal acetate.

While specific studies on this compound are limited, research on analogous pyridyl-containing β-diketones provides valuable insights. For instance, copper(II) complexes of 1-phenyl-3-(pyridin-3-yl)propane-1,3-dione and 1-(pyridin-3-yl)butane-1,3-dione (B1296583) have been synthesized by reacting the respective ligands with copper(II) acetate. researchgate.net These studies indicate that the resulting complexes are typically neutral, with a 1:2 metal-to-ligand ratio, where the copper(II) ion is coordinated by two deprotonated β-diketonate ligands. researchgate.net The pyridyl nitrogen in these complexes may or may not be coordinated to the metal center, depending on the specific steric and electronic factors.

The synthesis of platinum(II) aminocarbene complexes from the reaction of a dinuclear platina-β-diketone with 2-aminopyridine (B139424) highlights the reactivity of the coordinated β-diketonate ligand itself, suggesting potential for further functionalization of the complexes. acs.org

The coordination chemistry of lanthanide ions with β-diketonates is extensive, driven by the strong luminescence of the resulting complexes. researchgate.netacs.org The β-diketonate ligands act as "antenna" ligands, absorbing UV light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. researchgate.net The introduction of a pyridyl group can further modulate these photophysical properties.

Lanthanide complexes with pyridyl-functionalized β-diketones are known. researchgate.net Typically, these complexes have a high coordination number, with the lanthanide ion being coordinated to three β-diketonate ligands and often additional solvent molecules or other ligands. researchgate.netnih.gov For this compound, it is expected that the lanthanide ion would be coordinated by the two oxygen atoms of the β-diketonate, and the pyridyl nitrogen could also be involved in coordination, especially with the larger lanthanide ions. The synthesis of such complexes would likely involve the reaction of a lanthanide salt, such as a nitrate (B79036) or chloride, with the ligand in a suitable solvent like methanol (B129727) or ethanol.

Main group metals also form stable complexes with β-diketonate ligands. Tris-2-pyridyl ligands containing a main group element at the bridgehead have been reviewed as a class of ligands for forming heterometallic complexes. nih.gov Aluminum(III), for example, forms a well-defined, diamagnetic tris(acetylacetonate) complex, which is often used as an NMR reference. azom.com It is anticipated that this compound would form similar complexes with main group elements, such as [M(L)n], where L is the deprotonated ligand and n is the oxidation state of the metal M. The pyridyl nitrogen offers a handle for creating more complex, mixed-metal architectures. nih.gov

Spectroscopic Investigations of Metal-Ligand Interactions (e.g., NMR, IR, UV-Vis, EPR)

Spectroscopic techniques are indispensable for characterizing the coordination environment of the metal ions and understanding the nature of the metal-ligand bond.

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy provides detailed information about the structure of the ligand and its symmetry in the complex. The coordination of the β-diketonate moiety is typically confirmed by the disappearance of the enolic proton signal and shifts in the signals of the methine and methyl protons. Coordination of the pyridyl nitrogen would lead to downfield shifts of the pyridine proton signals. nih.govacs.org For paramagnetic complexes, the NMR spectra will show significantly shifted and often broadened resonances due to the influence of the unpaired electrons. azom.comnih.gov

IR Spectroscopy: Infrared spectroscopy is crucial for confirming the coordination of the β-diketonate group. The free ligand shows characteristic C=O and C=C stretching vibrations of the enol form. Upon coordination, these bands shift to lower frequencies, indicating the delocalization of electron density within the chelate ring. The appearance of new bands at lower frequencies can be attributed to M-O stretching vibrations. researchgate.net Changes in the vibrational modes of the pyridine ring can also indicate its coordination to the metal center. nih.gov

UV-Vis Spectroscopy: The electronic spectra of the complexes provide information about the electronic transitions within the ligand and the metal ion, as well as charge-transfer transitions. The β-diketonate ligand typically shows intense π-π* transitions in the UV region. researchgate.netresearchgate.net Coordination to a metal ion can shift these bands and new bands may appear in the visible region due to d-d transitions (for transition metals) or metal-to-ligand charge transfer (MLCT) bands. researchgate.netresearchgate.net

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic complexes, such as those of Cu(II), Mn(III), or Gd(III). researchgate.netnih.govnationalmaglab.org The EPR spectrum provides information about the electronic ground state, the g-tensor, and hyperfine coupling constants, which are sensitive to the geometry and nature of the donor atoms around the metal ion.

Table of Expected Spectroscopic Data for a Representative Transition Metal Complex, [Cu(1-(pyridin-3-yl)pentane-1,3-dionate)₂]

| Spectroscopic Technique | Expected Observations | Inferred Structural Features |

| ¹H NMR | Broad, shifted signals (paramagnetic) | Paramagnetic Cu(II) center |

| IR (cm⁻¹) | Disappearance of enolic -OH stretch, shift of C=O/C=C stretches to lower frequencies (e.g., 1500-1600 cm⁻¹), appearance of new M-O bands (~400-500 cm⁻¹) | Bidentate coordination of the β-diketonate |

| UV-Vis (nm) | Ligand-based π-π* transitions (<350 nm), broad d-d transition in the visible region (~600-700 nm) | Octahedral or square planar geometry around Cu(II) |

| EPR | Anisotropic g-values (g∥ > g⊥ ≈ 2.0) and hyperfine splitting | Elongated octahedral or square planar geometry |

Structural Elucidation of Coordination Compounds (e.g., X-ray Crystallography)

Based on studies of related structures, a mononuclear complex such as [M(L)₂] (where M is a divalent transition metal) would likely adopt a square planar or distorted octahedral geometry. For instance, in a hypothetical [Cu(L)₂] complex, a square planar geometry would involve coordination of the four oxygen atoms from the two ligands, with the possibility of weak axial interactions with the pyridyl nitrogens or solvent molecules. In lanthanide complexes, such as [Ln(L)₃], a higher coordination number of 8 or 9 is expected, with a more complex coordination polyhedron like a capped square antiprism. researchgate.net

Thermodynamic and Kinetic Stability of Metal Complexes

For metal complexes of β-diketones, stability is influenced by several factors, including the nature of the metal ion (charge, size, and electron configuration) and the substituents on the β-diketone backbone. The chelate effect, where a bidentate ligand like a β-diketone forms a stable ring structure with the metal ion, significantly enhances thermodynamic stability.

In the case of this compound, the presence of the pyridine ring introduces an additional coordination site (the nitrogen atom) and electronic effects that would be expected to influence the stability of its metal complexes. The pyridine nitrogen can either coordinate to the same metal center, potentially forming a tridentate ligand, or to a different metal ion, leading to the formation of polynuclear or supramolecular structures. This additional coordination capability could lead to enhanced stability compared to simple β-diketones.

Potentiometric titration and spectrophotometry are common techniques used to determine the stability constants of metal complexes in solution. ijnrd.org Such studies would be essential to quantify the thermodynamic stability of complexes formed between this compound and various metal ions.

Kinetic studies, often performed using techniques like stopped-flow spectrophotometry, would provide insights into the rates and mechanisms of complex formation and dissociation. These studies are crucial for understanding the reactivity of the complexes.

Unfortunately, a thorough search of available scientific literature did not yield specific data tables or detailed research findings regarding the thermodynamic and kinetic stability of metal complexes of this compound. While general principles of coordination chemistry allow for predictions about its behavior, empirical data from dedicated studies are necessary for a comprehensive understanding. The lack of such data highlights a gap in the current research landscape and suggests an opportunity for future investigations into the coordination chemistry of this interesting bifunctional ligand.

Derivatives and Analogues of 1 Pyridin 3 Yl Pentane 1,3 Dione: Synthesis and Structure Reactivity Studies

Design Strategies for Structural Modifications and Functionalization

The design of derivatives and analogues of 1-(pyridin-3-yl)pentane-1,3-dione is a strategic endeavor aimed at fine-tuning the molecule's physicochemical and reactive properties. These modifications are typically guided by the desire to enhance or alter its coordination chemistry, catalytic activity, or biological interactions. Key strategies involve modifications to the pyridine (B92270) ring, alterations to the dione's alkyl chain, and the fusion of heterocyclic rings to the core structure.

A primary strategy focuses on the substitution of the pyridine ring. Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at various positions on the pyridine ring can significantly alter the electronic properties of the entire molecule. nih.govrsc.org This electronic modulation directly impacts the reactivity of the dione (B5365651) moiety and the coordination behavior of the pyridine nitrogen. For instance, the introduction of EWGs can lead to a more positive redox potential in metal complexes formed with these ligands. nih.gov

Another key design approach involves modifying the alkyl chain of the pentane-1,3-dione. This can range from simple changes in chain length to the introduction of branching or cyclic structures. These modifications can induce steric effects that influence the geometry of metal complexes and the accessibility of the reactive dione core.

Finally, the combination of these strategies allows for the creation of a diverse library of compounds with a wide range of properties. By systematically varying substituents on the pyridine ring, altering the alkyl chain, and introducing fused rings, researchers can conduct detailed structure-activity relationship (SAR) studies. These studies are crucial for understanding how specific structural features influence the chemical reactivity and coordination behavior of this class of compounds. nih.gov

Synthesis of Substituted Pyridine Analogues

The synthesis of analogues of this compound with substituted pyridine rings is a key area of research for modulating the compound's properties. Various synthetic methodologies are employed to introduce a wide range of functional groups onto the pyridine moiety.

One common approach involves the use of pre-functionalized pyridine starting materials. For example, a substituted methyl pyridine-3-carboxylate can be reacted with a ketone, such as acetone (B3395972), in the presence of a base like sodium methoxide (B1231860) to yield the corresponding substituted 1-(pyridin-3-yl)butane-1,3-dione (B1296583). This method allows for the incorporation of substituents that are stable to the reaction conditions.

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a versatile route to aryl-substituted pyridines. ijpsonline.com This palladium-catalyzed reaction can be used to couple a halogenated pyridine precursor with a boronic acid, enabling the introduction of various aryl and heteroaryl groups.

Metal-catalyzed reactions also provide pathways to substituted pyridines. For instance, copper-catalyzed aerobic reactions have been used for the synthesis of 2-arylpyridines from acetophenone (B1666503) and 1,3-diaminopropane. ijpsonline.com While this example doesn't directly produce the dione, the resulting substituted pyridine could be a precursor for its synthesis.

The following table summarizes some examples of synthetic approaches to substituted pyridines that could be adapted for the synthesis of analogues of this compound.

| Starting Materials | Reagents and Conditions | Product Type |

| Substituted methyl pyridine-3-carboxylate, Acetone | Sodium methoxide, THF | Substituted 1-(pyridin-3-yl)butane-1,3-dione |

| Halogenated pyridine, Arylboronic acid | Palladium catalyst, Base | Aryl-substituted pyridine ijpsonline.com |

| Acetophenone, 1,3-Diaminopropane | Copper(II) triflate, Ethanol, O2 | 2-Arylpyridine ijpsonline.com |

These synthetic strategies provide a toolbox for creating a diverse range of substituted pyridine analogues of this compound, which are essential for detailed structure-reactivity studies. The choice of synthetic route depends on the desired substituent and its compatibility with the reaction conditions.

Synthesis of Modified Alkyl Chain Derivatives

Modification of the alkyl chain of this compound offers a direct route to alter the steric and electronic environment around the chelating dione moiety. These modifications can influence the stability, geometry, and reactivity of metal complexes formed with these ligands.

A common method for modifying the alkyl chain is to utilize different ketone starting materials in the condensation reaction with a pyridine ester. For instance, instead of acetone to form the pentane-1,3-dione, other ketones can be employed to introduce various alkyl or aryl groups at the 5-position of the dione.

Another strategy involves the direct functionalization of the pre-formed dione. The acidic nature of the methylene (B1212753) protons between the two carbonyl groups allows for deprotonation and subsequent reaction with electrophiles. This can be used to introduce a variety of substituents, including alkyl halides, acyl chlorides, and other functional groups.

For example, the reaction of 4-phenyl-3-(pyridin-3-yl)-1,2,4-triazoline-5-thione with ethylene (B1197577) chlorohydrine leads to a derivative with a modified side chain. nih.gov While not a pentane-1,3-dione, this illustrates the principle of modifying a heterocyclic core through reactions on a side chain.

The following table provides examples of synthetic strategies that can be applied to modify the alkyl chain of dione-containing compounds.

| Precursor | Reagents and Conditions | Modification |

| Methyl pyridine-3-carboxylate | Various ketones, Base | Varied substituents at the 5-position of the dione |

| This compound | Base, Electrophile (e.g., alkyl halide) | Substitution at the 2-position of the dione |

| 4-phenyl-3-(pyridin-3-yl)-1,2,4-triazoline-5-thione | Ethylene chlorohydrine | Introduction of a 2-chloroethyl group nih.gov |

These synthetic modifications are crucial for probing the steric requirements of metal coordination and for fine-tuning the reactivity of the resulting complexes.

Impact of Structural Modifications on Chemical Reactivity and Coordination Behavior

Structural modifications to this compound derivatives have a profound impact on their chemical reactivity and coordination behavior. These changes are primarily driven by the electronic and steric effects introduced by the various functional groups and structural alterations.

Electronic Effects:

The introduction of electron-donating or electron-withdrawing groups on the pyridine ring directly influences the electron density of the entire ligand system. nih.gov Electron-withdrawing groups, for example, can increase the acidity of the dione protons and alter the redox potential of the corresponding metal complexes, making them more positive. nih.gov This electronic tuning is crucial for controlling the catalytic activity of metal complexes derived from these ligands. rsc.org Studies on iron complexes with substituted pyridinophane ligands have shown a direct correlation between the electronic properties of the ligand and the catalytic yield in C-C coupling reactions. nih.govrsc.org

Steric Effects:

Modifications to the alkyl chain of the dione or the introduction of bulky substituents on the pyridine ring can impose significant steric constraints. These steric effects can influence the coordination geometry of metal complexes, favoring certain coordination numbers and geometries over others. For instance, bulky substituents near the coordination site can prevent the formation of otherwise stable complexes or can lead to distorted geometries. This steric hindrance can also affect the rate and selectivity of catalytic reactions by controlling the access of substrates to the metal center.

Coordination Behavior:

The following table summarizes the general impact of different structural modifications.

| Modification | Primary Effect | Impact on Reactivity and Coordination |

| Electron-withdrawing group on pyridine | Electronic | Increased acidity of dione, more positive redox potential of complex nih.gov |

| Electron-donating group on pyridine | Electronic | Decreased acidity of dione, more negative redox potential of complex nih.gov |

| Bulky substituent on alkyl chain | Steric | Altered coordination geometry, potential for shape-selective catalysis |

| Fused heterocyclic ring | Electronic and Steric | Rigid ligand, altered electronic properties, potential for novel materials scribd.com |

Investigations into Biological Activity Mechanisms of 1 Pyridin 3 Yl Pentane 1,3 Dione and Its Derivatives in Vitro and Computational Focus

Exploration of Molecular Targets and Pathways in Biological Systems

The pyridine (B92270) and β-dione moieties are key pharmacophores that contribute to a wide range of biological activities. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and modulates the molecule's lipophilicity and metabolic stability, while the dione (B5365651) group is a known metal chelator. nih.gov

Enzyme Inhibition Studies in in vitro Models (e.g., metalloenzymes, kinases)

Derivatives of pyridine have demonstrated significant inhibitory effects on various enzymes. For instance, a series of novel pyridine-based 1,3-diphenylurea (B7728601) derivatives were synthesized and showed potent inhibition of human tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. nih.gov One derivative, in particular, exhibited an IC50 value of 3.5 ± 1.2 μM, making it approximately five times more potent than the reference compound, kojic acid. nih.gov Molecular docking studies suggested that these compounds bind effectively within the active site of the enzyme. nih.gov

Furthermore, 1-phenylsulfinyl-3-(pyridin-3-yl)naphthalen-2-ols have been identified as potent and selective inhibitors of aldosterone (B195564) synthase (CYP11B2), a key enzyme in the biosynthesis of aldosterone. nih.gov The most potent compound in this series displayed an IC50 of 14 nM and high selectivity over other steroidogenic CYP enzymes. nih.gov The pyridine moiety is crucial for this activity.

While direct studies on 1-(Pyridin-3-yl)pentane-1,3-dione are limited, its structural similarity to precursors of tyrosine kinase inhibitors suggests potential in this area. vulcanchem.com Specifically, 1-(Pyridin-3-yl)pentane-1,4-dione is a precursor for 2-arylamino-4-(pyridin-3-yl)pyrimidines, which are intermediates in the synthesis of imatinib (B729) analogs. vulcanchem.com

Receptor Binding Interactions and Modulation

The pyridine scaffold is a common feature in ligands for various receptors. For example, pyridone-based compounds have been developed as potent antagonists of the prostaglandin (B15479496) EP3 receptor, which is a target for the treatment of type 2 diabetes. nih.gov Structure-activity relationship (SAR) studies of these compounds indicated that the pyridone core was essential for EP3 activity. nih.gov

In another study, the enantiomers of 1-(1-phenyl-3-methylcyclohexyl)piperidines were evaluated for their affinity for the phencyclidine (PCP) receptor. nih.gov The results showed that stereochemistry plays a significant role in receptor binding, with one of the cis isomers displaying about one-third the affinity of phencyclidine. nih.gov

Cellular Pathway Modulation in Cell-Based Assays (e.g., cell cycle progression, apoptosis induction)

Pyridine derivatives have been shown to influence critical cellular pathways, including cell cycle progression and apoptosis. A review of pyridine derivatives with antiproliferative activity highlighted that the presence and position of certain functional groups, such as -OMe, -OH, -C=O, and -NH2, enhanced their activity against various cancer cell lines. nih.gov

For instance, novel aminopyrazolones and methylpyrazolones containing a pyridine moiety displayed significant cytotoxicity and selectivity against several carcinoma cell lines. researchgate.net These compounds were found to inhibit CDK9 and arrest the MCF-7 cell cycle at the G2/M phase, ultimately stimulating the apoptotic pathway. researchgate.net

Structure-Mechanism Relationships in Biochemical Contexts

The biological activity of pyridine derivatives is intrinsically linked to their chemical structure. SAR studies have provided valuable insights into how modifications to the pyridine ring and its substituents affect their interaction with biological targets. nih.gov

For pyridone-based EP3 antagonists, it was found that the A-ring of the scaffold could be modified to maintain binding affinity, while the core pyridone ring was less tolerant to changes. nih.gov The B-ring offered a secondary site for optimizing activity and physicochemical properties. nih.gov

In the case of pyridine derivatives with antiproliferative activity, the addition of methoxy (B1213986) groups was found to enhance their potency. nih.gov Conversely, the presence of halogen atoms or bulky groups tended to decrease activity. nih.gov

Mechanistic Studies of Antimicrobial Activity in in vitro Models (e.g., bacterial growth inhibition, fungal activity)

The antimicrobial properties of pyridine derivatives have been extensively studied. A new class of methylthio-linked pyrimidinyl 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, derived from a pyridine precursor, exhibited promising antibacterial and antifungal activities. nih.gov Specifically, compounds 12c and 12f were effective against P. aeruginosa, while compounds 13c and 13f showed significant activity against A. niger. nih.gov

Similarly, a series of 3-phenylpiperidine-2,6-dione derivatives containing a piperazine (B1678402) moiety linked to a pyridine ring were synthesized and tested for their antimicrobial activity. nih.gov The results indicated that these compounds possess activity against both pathogenic bacteria and fungal strains. nih.gov

The following table summarizes the antimicrobial activity of selected pyridine derivatives:

Table 1: Antimicrobial Activity of Selected Pyridine Derivatives| Compound | Test Organism | Activity (MIC in µM) | Reference |

|---|---|---|---|

| Compound 12c | P. aeruginosa | Promising | nih.gov |

| Compound 12f | P. aeruginosa | Promising | nih.gov |

| Compound 13c | A. niger | Pronounced | nih.gov |

| Compound 13f | A. niger | Pronounced | nih.gov |

Chelation-Mediated Biological Effects (e.g., metal ion sequestration)

The 1,3-dione moiety in this compound is a well-known chelating agent for various metal ions. This property can be a key contributor to its biological activity. The chelation of metal ions that are essential for the function of certain enzymes, such as metalloenzymes, can lead to their inhibition.

Catalytic Applications of 1 Pyridin 3 Yl Pentane 1,3 Dione and Its Metal Complexes

Role as Ligands in Homogeneous Catalysis

The structure of 1-(pyridin-3-yl)pentane-1,3-dione, featuring both a pyridine (B92270) nitrogen atom and a β-dicarbonyl moiety, suggests its potential as a versatile ligand for various metal centers in homogeneous catalysis. The pyridine ring offers a nitrogen donor site for coordination, while the β-dicarbonyl group can exist in keto-enol tautomeric forms, providing a bidentate chelating site through its oxygen atoms upon deprotonation. This dual functionality allows for the formation of stable metal complexes that can, in principle, catalyze a range of chemical transformations.

Direct studies detailing the use of this compound or its metal complexes in catalytic oxidation or reduction reactions are not prominently featured in the current body of scientific literature. However, the catalytic activity of copper complexes with other pyridine-containing ligands in oxidation reactions is well-documented. For instance, copper(II) complexes of tripodal ligands incorporating pyridine donors have been shown to be effective catalysts for the oxidation of catechols. nih.gov These reactions often proceed via mechanisms that involve the coordination of the substrate to the metal center, followed by electron transfer.

The field of palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govsnnu.edu.cn The ligands employed in these reactions play a crucial role in the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination. mdpi.com

While specific applications of this compound as a ligand in palladium-catalyzed cross-coupling reactions are not extensively reported, the general utility of both pyridine and β-dicarbonyl compounds as ligands in this context is known. For example, various palladium complexes with phosphine (B1218219) ligands are widely used for Suzuki-Miyaura, Negishi, and other cross-coupling reactions. nih.govnih.gov The nitrogen atom of the pyridine ring in this compound could potentially coordinate to the palladium center and influence the catalytic activity.

Furthermore, molecular iodine has been shown to catalyze the synthesis of imidazo[1,2-a]pyridines in a one-pot reaction involving a dione (B5365651), showcasing the reactivity of the dione functionality in C-N bond formation. researchgate.net This suggests that the dione moiety of the title compound could participate in related transformations.

Heterogeneous Catalysis and Supported Catalysts

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their stability, reusability, and ease of separation from the reaction products. There are no specific reports found on the use of this compound or its metal complexes as heterogeneous or supported catalysts. In principle, the pyridine or dione functionalities could be chemically anchored to a solid support, such as silica (B1680970) or a polymer resin, to create a heterogeneous catalyst. However, the synthesis and catalytic evaluation of such materials featuring the title compound have not been described in the available literature.

Asymmetric Catalysis Utilizing Chiral Analogues of the Compound

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. mdpi.com This is often achieved by employing chiral ligands that can induce enantioselectivity in the catalyzed reaction.

No studies have been found that specifically describe the synthesis or use of chiral analogues of this compound in asymmetric catalysis. The development of chiral versions of this ligand would likely involve the introduction of a stereocenter on the pentane (B18724) backbone or the use of a chiral substituent on the pyridine ring. Such chiral ligands could potentially be used to prepare chiral metal complexes for a variety of asymmetric transformations.

Computational and Theoretical Studies of 1 Pyridin 3 Yl Pentane 1,3 Dione

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide deep insights into the electronic structure and energetics of 1-(pyridin-3-yl)pentane-1,3-dione.

Electronic Structure Analysis and Bonding Characterization

DFT calculations would be instrumental in elucidating the electronic landscape of this compound. These calculations can determine the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and quantify the molecular electrostatic potential. For instance, in a related pyridinyl furanium cation, DFT calculations at the B3LYP/6-311G** level of theory were used to predict frontier orbitals and electron density contours. researchgate.net Such analyses for this compound would reveal the most electron-rich and electron-poor regions, which is crucial for predicting its reactivity. The bonding character between the atoms can be analyzed through techniques like Natural Bond Orbital (NBO) analysis, which would provide information on hybridization and the nature of the covalent bonds within the molecule.

Energetics of Tautomerism and Conformational Isomers

A key feature of β-diketones is their existence as a mixture of tautomers, primarily the diketo and enol forms. mdpi.comresearchgate.net The equilibrium between these forms is influenced by factors such as solvent polarity. researchgate.netnih.gov Quantum chemical calculations are essential for determining the relative stabilities of these tautomers. For 1-phenylbutane-1,3-dione, the enol tautomer with extended conjugation is found to be predominant. stackexchange.com Similar calculations for this compound would involve geometry optimization of both the diketo and the possible enol tautomers, followed by frequency calculations to confirm them as true minima on the potential energy surface. The relative energies would indicate the predominant tautomer in the gas phase.

Furthermore, the molecule possesses conformational flexibility due to rotation around single bonds. Computational methods can be used to identify different conformational isomers and calculate their relative energies, providing a comprehensive picture of the molecule's potential energy landscape.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. youtube.com For this compound, MD simulations can provide insights into its conformational flexibility in different environments. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can observe the transitions between different conformations and understand how the solvent influences the conformational preferences.

MD simulations are also crucial for studying solvation effects. They can reveal the structure of the solvent around the solute molecule and provide information about hydrogen bonding interactions between the molecule and the solvent. This is particularly important for understanding the tautomeric equilibrium in solution, as different solvents can stabilize the keto or enol form to varying extents. researchgate.netnih.gov

Ligand Field Theory and Spectroscopic Property Predictions for Metal Complexes

The β-diketonate form of this compound is an excellent chelating ligand for a wide range of metal ions. researchgate.netresearchgate.net Ligand Field Theory (LFT), an application of molecular orbital theory to coordination complexes, is used to describe the electronic structure and bonding in these metal complexes. wikipedia.orglibretexts.org LFT explains how the interaction between the ligand and the metal d-orbitals leads to a splitting of the d-orbital energies. uci.edu The magnitude of this splitting, Δ, determines the electronic and magnetic properties of the complex.

Computational methods based on LFT and time-dependent DFT (TD-DFT) can be used to predict the spectroscopic properties of metal complexes of this compound. These calculations can simulate the electronic absorption spectra (UV-Vis spectra), providing information about the d-d transitions and charge-transfer bands. This allows for a direct comparison with experimental spectra and aids in the characterization of the complexes.

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry plays a vital role in elucidating reaction mechanisms. For reactions involving this compound, such as its synthesis via Claisen condensation or its participation in forming heterocyclic compounds, computational modeling can map out the entire reaction pathway. mdpi.com This involves identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them.

By calculating the energies of these species, a reaction energy profile can be constructed. The height of the energy barrier at the transition state determines the reaction rate. Methods like synchronous transit-guided quasi-Newton (STQN) are used to locate transition state structures. Analysis of the vibrational frequencies of the transition state (which should have one imaginary frequency) confirms its identity. This detailed mechanistic understanding is invaluable for optimizing reaction conditions and designing new synthetic routes.

Prediction of Molecular Interactions with Biological Targets via Docking Studies

Many β-diketone derivatives exhibit a range of biological activities. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.govresearchgate.net This is a key tool in drug discovery for identifying potential drug candidates.

For this compound, docking studies could be performed against various biological targets to explore its potential as an inhibitor or modulator. For example, β-diketones have been investigated as inhibitors of enzymes like cyclooxygenase-2 (COX-2). nih.gov The docking process involves placing the ligand into the binding site of the protein and scoring the different poses based on their binding affinity. The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Such studies can guide the synthesis of new derivatives with improved biological activity. researchgate.netplos.orgekb.eg

Emerging Research Directions and Future Perspectives for 1 Pyridin 3 Yl Pentane 1,3 Dione

Integration into Functional Materials Science (e.g., optoelectronics, sensors)

The integration of 1-(Pyridin-3-yl)pentane-1,3-dione into functional materials science presents a promising frontier. The β-diketone moiety is a well-established ligand for a wide range of metal ions. The resulting metal complexes often exhibit valuable photophysical properties, making them suitable for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs) or as components of light-harvesting systems. The pyridine (B92270) group can further enhance these properties or provide an additional coordination site, allowing for the formation of more complex, multidimensional materials.

Furthermore, the compound's ability to chelate metal ions is a key feature for the development of chemical sensors. The binding of a specific metal ion can induce a change in the optical or electronic properties of the molecule, such as a shift in fluorescence or a change in color, enabling the detection of the analyte. The pyridine nitrogen atom can also interact with analytes through hydrogen bonding or coordination, potentially leading to sensors with high selectivity and sensitivity.

Table 1: Potential Applications in Functional Materials

| Application Area | Potential Role of this compound | Key Molecular Features |

|---|---|---|

| Optoelectronics | Ligand in luminescent metal complexes for OLEDs. | β-diketone chelation, Pyridine coordination |

| Chemical Sensors | Selective ionophore for optical or electrochemical sensors. | Metal chelation, Hydrogen bonding capability |

| Photovoltaics | Component in dye-sensitized solar cells (DSSCs). | Light absorption and electron transfer properties. |

Development of Novel Synthetic Methodologies (e.g., Flow Chemistry, Electrochemistry)

While classical synthesis methods like the Claisen condensation are effective for producing β-diketones, emerging methodologies such as flow chemistry and electrochemistry offer significant advantages in terms of efficiency, safety, and scalability.

Flow Chemistry: This technique involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. For the synthesis of this compound, flow chemistry could enable precise control over reaction parameters like temperature, pressure, and reaction time, leading to higher yields and purity. The enhanced safety profile of flow reactors makes them particularly suitable for handling reactive intermediates and reagents.

Electrochemistry: Electrochemical synthesis utilizes electrical current to drive chemical reactions. This approach can offer a greener alternative to traditional methods by reducing the need for chemical oxidants or reductants. The electrochemical synthesis of this compound or its derivatives could proceed under mild conditions with high selectivity, potentially opening up new reaction pathways that are not accessible through conventional means. researchgate.netulaval.ca

Table 2: Comparison of Synthetic Methodologies

| Methodology | Advantages | Relevance to this compound Synthesis |

|---|---|---|

| Claisen Condensation | Well-established, versatile. | Traditional and reliable route. |

| Flow Chemistry | High reproducibility, scalability, enhanced safety, precise control. nih.gov | Improved yield and purity, safer handling of reagents. |

| Electrochemistry | Green chemistry (reduces waste), mild reaction conditions, high selectivity. researchgate.netulaval.ca | Novel synthetic pathways, environmentally friendly process. |

Application of Advanced Spectroscopic Characterization Techniques

A deep understanding of the structure and behavior of this compound relies on the application of advanced spectroscopic techniques. The compound's existence as a mixture of keto and enol tautomers in solution is a key characteristic that can be investigated in detail using these methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1H and 13C NMR are fundamental for confirming the molecular structure. Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), can provide unambiguous assignments of all proton and carbon signals. Furthermore, variable-temperature NMR studies can be employed to study the dynamics of the keto-enol tautomerism and determine the thermodynamic parameters of this equilibrium.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is crucial for identifying the functional groups present in both the keto and enol forms. The keto tautomer will show characteristic C=O stretching vibrations, while the enol form will exhibit O-H and C=C stretching bands, often with evidence of strong intramolecular hydrogen bonding.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), is essential for determining the exact molecular weight and elemental composition of the compound and its derivatives.

UV-Visible and Fluorescence Spectroscopy: These techniques are vital for characterizing the electronic and photophysical properties of the compound and its metal complexes, providing insights into their potential for optoelectronic applications.

Interdisciplinary Research Opportunities (e.g., Photochemistry, Material Chemistry)

The unique combination of a pyridine ring and a β-diketone moiety in one molecule creates a rich platform for interdisciplinary research, particularly at the intersection of photochemistry and materials chemistry.

The pyridine moiety is known to undergo various photochemical reactions, including photoisomerization. acs.orgresearchgate.netrsc.org The photochemistry of β-diketones has also been a subject of interest. The interplay between these two photoactive components within the same molecule could lead to novel photochemical behaviors, such as light-induced tautomerism switching or unique energy transfer pathways.

In the realm of materials chemistry, this compound could be used as a building block for creating photoresponsive materials. For instance, it could be incorporated into polymers or metal-organic frameworks (MOFs). The resulting materials could exhibit changes in their properties, such as color, fluorescence, or conductivity, upon exposure to light, making them suitable for applications in optical data storage, smart windows, or light-controlled catalysis.

Theoretical Advancements in Understanding and Predicting Chemical Behavior

Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers powerful tools for understanding and predicting the chemical behavior of this compound at the molecular level.

Theoretical calculations can provide deep insights into:

Tautomeric Equilibrium: DFT can be used to calculate the relative energies of the keto and enol tautomers in the gas phase and in different solvents, allowing for a prediction of the predominant form under various conditions.

Reaction Mechanisms: Computational modeling can elucidate the mechanisms of synthetic reactions, helping to optimize reaction conditions and design more efficient synthetic routes.

Spectroscopic Properties: Theoretical methods can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the interpretation of experimental spectra.

Electronic and Photophysical Properties: Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption and emission spectra, providing a theoretical basis for understanding the compound's potential in optoelectronic applications.

By combining theoretical predictions with experimental results, researchers can achieve a more comprehensive understanding of this compound, accelerating the discovery and development of its applications.

Q & A

Q. What are the optimal synthetic routes for 1-(Pyridin-3-yl)pentane-1,3-dione, and how can its purity be validated?

- Methodological Answer : The compound can be synthesized via Claisen condensation between pyridin-3-yl acetate and acetylacetone derivatives. Key parameters include using anhydrous conditions and catalysts like sodium hydride or LDA. Purification often involves recrystallization from ethanol or column chromatography. Purity validation requires a combination of techniques:

- NMR spectroscopy to confirm the β-diketone tautomeric form and pyridine ring integrity.

- HPLC with UV detection (λ ~270 nm, typical for diketones) to assess purity (>98%).

- Melting point analysis to compare with literature values.

Structural confirmation via single-crystal X-ray diffraction (using SHELXL ) is recommended for unambiguous assignment.

Q. How does the pyridine ring influence the compound's coordination chemistry?

- Methodological Answer : The pyridin-3-yl group acts as a Lewis base, enabling coordination to transition metals (e.g., Cu(II), Fe(III)). To study this:

- Conduct titration experiments monitored by UV-Vis or fluorescence spectroscopy to determine binding constants.

- Use ESI-MS to identify metal-ligand complexes.

- Compare with analogs (e.g., phenyl-substituted diketones) to isolate electronic effects of the pyridine ring .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify tautomeric forms (enol vs. keto) via chemical shifts (enolic protons typically δ 12–15 ppm).

- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹; enolic O-H at ~3000 cm⁻¹).

- X-ray Crystallography : Resolve tautomeric preference and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How can conflicting data between spectroscopic and crystallographic results on tautomerism be resolved?

- Methodological Answer : Discrepancies may arise if solution-state NMR suggests enol dominance while X-ray shows keto form. Address this by:

Q. What strategies can elucidate the compound's reactivity in nucleophilic addition reactions?

- Methodological Answer : The β-diketone structure facilitates nucleophilic attacks at the central carbonyl. To probe reactivity:

- Kinetic Studies : Monitor reactions with amines or Grignard reagents via stopped-flow UV-Vis.

- Isolation of Intermediates : Use low-temperature NMR or trapping agents (e.g., TMSCl).

- Comparative Analysis : Contrast with 1-(4-bromophenyl)pentane-1,3-dione to assess electronic effects of the pyridine ring .

Q. How can computational modeling predict biological activity or material properties of this compound?

- Methodological Answer :

- Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to hypothesize bioactivity.

- DFT Calculations : Predict redox potentials (relevant for catalytic applications) or charge-transfer properties.

- QSAR Models : Correlate substituent effects (e.g., pyridine vs. phenyl) with observed activities .

Q. What experimental designs are suitable for studying its potential as a ligand in photoluminescent complexes?

- Methodological Answer :

- Synthesis of Metal Complexes : React with lanthanides (e.g., Eu³⁺) or transition metals (e.g., Ru²⁺) under inert conditions.

- Photophysical Characterization : Measure emission spectra, quantum yields, and lifetime decay (time-resolved fluorescence).

- Theoretical Support : Use TD-DFT to model electronic transitions and assign emission bands .

Data Analysis and Contradiction Management

Q. How should researchers address inconsistencies in reported synthetic yields?

- Methodological Answer : Variability may stem from moisture sensitivity or byproduct formation. Mitigate by:

- Replicating Conditions : Pre-dry solvents and reagents (e.g., molecular sieves for acetone).

- In Situ Monitoring : Use FT-IR or Raman to track reaction progress.

- Design of Experiments (DoE) : Systematically vary parameters (temperature, stoichiometry) to identify optimal conditions.

Comparative and Mechanistic Studies

Q. What mechanistic insights can be gained by comparing this compound with its phenyl-substituted analogs?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Study H/D exchange rates to differentiate rate-determining steps in enolization.

- Electrochemical Analysis : Compare redox potentials (cyclic voltammetry) to assess electron-withdrawing effects of pyridine.

- Crystallographic Overlays : Use SHELXL to analyze bond-length differences and resonance stabilization .

Theoretical Frameworks

Q. How can ligand field theory guide the design of metal complexes using this compound?

- Methodological Answer :

- Ligand Field Splitting Parameters : Derive from UV-Vis-NIR spectra of octahedral complexes.

- Magnetic Susceptibility : Measure via SQUID magnetometry to confirm spin states.

- Correlation with Reactivity : Link LFSE (ligand field stabilization energy) to catalytic activity in oxidation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.